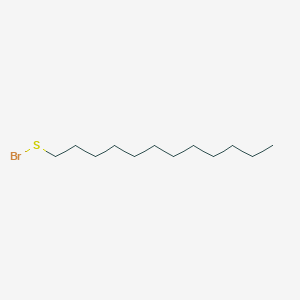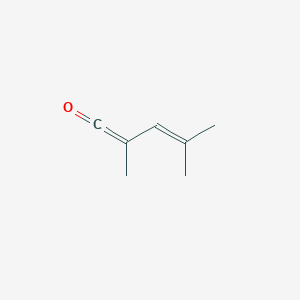
2,4-Dimethylpenta-1,3-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylpenta-1,3-dien-1-one is an organic compound with the molecular formula C7H10O. It is a conjugated diene, meaning it has alternating double bonds, which contributes to its unique chemical properties. This compound is also known by other names such as 2,4-dimethyl-1,3-pentadiene-1-one and 2,4-dimethyl-1,3-pentadienone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylpenta-1,3-dien-1-one can be achieved through various methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the conjugated diene structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethylpenta-1,3-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated or partially saturated hydrocarbons
Substitution: Halogenated or nucleophile-substituted derivatives
Applications De Recherche Scientifique
2,4-Dimethylpenta-1,3-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents
Mécanisme D'action
The mechanism of action of 2,4-Dimethylpenta-1,3-dien-1-one involves its interaction with molecular targets through its conjugated diene structure. This allows for various types of chemical reactions, including electrophilic addition and cycloaddition reactions. The compound’s reactivity is influenced by the delocalization of electrons in the conjugated system, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
1,3-Pentadiene: Another conjugated diene with similar reactivity but different substitution patterns.
2,4-Dimethyl-1,3-pentadiene: A closely related compound with similar chemical properties but lacking the carbonyl group.
1,1,3-Trimethylbutadiene: A structurally similar compound with different substitution patterns
Uniqueness: 2,4-Dimethylpenta-1,3-dien-1-one is unique due to its conjugated diene structure combined with a carbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
55701-65-0 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-6(2)4-7(3)5-8/h4H,1-3H3 |
Clé InChI |
RDBCUDJXIBPVGN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=C=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)

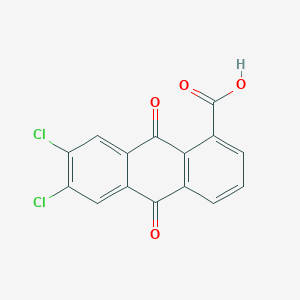
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
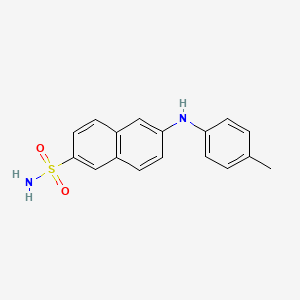
stannane](/img/structure/B14629820.png)
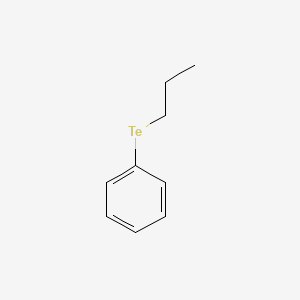
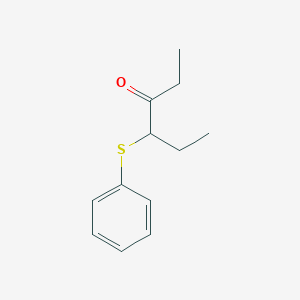
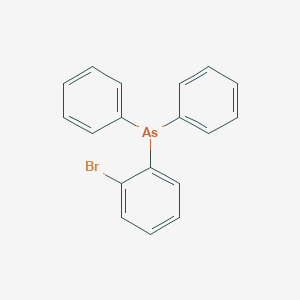
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

